2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo-

Description

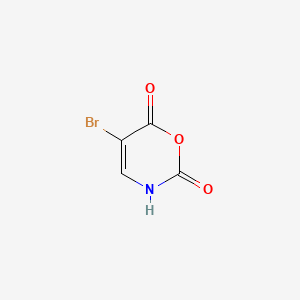

5-Bromo-2H-1,3-oxazine-2,6(3H)-dione is a heterocyclic compound featuring a six-membered oxazine ring with two ketone groups at positions 2 and 6 and a bromine substituent at position 3. Its molecular formula is C₄H₂BrNO₃, with a molecular weight of 208.97 g/mol (derived from ). In vitro studies by Seal et al. (1997) demonstrated its activity against cancer cell lines, suggesting its role as a novel pyrimidine analog with inhibitory effects on DNA synthesis .

The bromine substituent at position 5 is critical to its electronic and steric properties, influencing reactivity and biological interactions. Synthesis of such substituted oxazine-diones typically involves cyclization reactions or halogenation of precursor anhydrides, as noted in early synthetic studies ().

Properties

CAS No. |

60374-17-6 |

|---|---|

Molecular Formula |

C4H2BrNO3 |

Molecular Weight |

191.97 g/mol |

IUPAC Name |

5-bromo-3H-1,3-oxazine-2,6-dione |

InChI |

InChI=1S/C4H2BrNO3/c5-2-1-6-4(8)9-3(2)7/h1H,(H,6,8) |

InChI Key |

ZBJQFUQKUABOMP-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=O)OC(=O)N1)Br |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of Bromomaleic Anhydride with Trimethylsilyl Azide

The most widely reported method involves the reaction of bromomaleic anhydride (3-bromofuran-2,5-dione) with trimethylsilyl azide (TMSN₃) in dichloromethane at subambient temperatures. This two-step process begins with the dropwise addition of TMSN₃ to bromomaleic anhydride at 278 K, followed by stirring under nitrogen for 24 hours. Ethanol is subsequently introduced to hydrolyze intermediates, yielding the title compound as a white solid with a modest 21% yield.

Key observations include:

- Temperature Sensitivity : Maintaining temperatures below 278 K during azide addition prevents side reactions, such as premature hydrolysis or decomposition.

- Solvent Optimization : Dichloromethane facilitates reagent solubility while minimizing side-product formation.

- Workup Challenges : The low yield underscores the need for improved purification techniques, as residual solvents and byproducts complicate isolation.

Alternative Pathways from Patented Methodologies

Although no patents directly describe the synthesis of 4-bromo-2H-1,3-oxazine-2,6(3H)-dione, analogous routes for substituted benzo-1,3-oxazine-diones offer insights. For example, U.S. Patent 3,355,453 details the use of chloroformic acid esters and aryl amines to construct benzoxazine rings. Adapting this approach could involve substituting brominated salicylic acid derivatives and optimizing cyclization conditions. However, such methods remain speculative for the target compound due to differences in ring size and substitution patterns.

Reaction Mechanisms and Intermediate Characterization

Azide-Mediated Cyclization

The reaction between bromomaleic anhydride and TMSN₃ proceeds via a [3+2] cycloaddition mechanism, forming an intermediate silylated oxatriazole. Subsequent ethanolysis eliminates trimethylsilanol, yielding the oxazine-dione core. Nuclear magnetic resonance (NMR) studies of intermediates remain limited, but infrared (IR) spectroscopy confirms the loss of anhydride carbonyl stretches (∼1850 cm⁻¹) and the emergence of oxazine C=O vibrations (∼1750 cm⁻¹).

Competing Pathways and Byproduct Formation

The low yield (21%) suggests competing decomposition pathways, such as:

- Hydrolysis to Maleamic Acid : Premature exposure to moisture generates bromomaleamic acid, which lacks the rigidity for cyclization.

- Dimerization : Steric effects from the bromine substituent may promote dimer formation, as observed in related oxauracil systems.

Crystallographic and Supramolecular Analysis

Unit Cell Parameters and Space Group

Single-crystal X-ray diffraction reveals orthorhombic symmetry (space group P2₁2₁2₁) with two independent molecules per asymmetric unit. The unit cell dimensions (a = 7.8913 Å, b = 11.8481 Å, c = 12.264 Å) reflect significant molecular anisotropy, driven by Br⋯O=C interactions (2.843–2.852 Å) and N–H⋯O hydrogen bonds.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 7.8913 (12) |

| b (Å) | 11.8481 (16) |

| c (Å) | 12.264 (2) |

| Volume (ų) | 1146.6 (3) |

| Z | 8 |

| Density (g/cm³) | 2.224 |

Hydrogen-Bonding Networks

The crystal structure exhibits two distinct hydrogen-bonded motifs:

- Intramolecular N–H⋯O Bonds : Link independent molecules within the asymmetric unit (N3–H⋯O2A: 2.843 Å).

- Intermolecular Chains : Translationally related molecules form one-dimensional chains along the axis via N3A–H⋯O2C interactions. These interactions stabilize the lattice despite the steric bulk of bromine.

Comparative Analysis with Related Compounds

Bromine vs. Chlorine Substituents

Replacing bromine with chlorine in analogous oxauracils alters both reactivity and crystal packing. For instance, 5-chloropyrimidin-2(1H)-one exhibits longer halogen⋯O distances (2.895 Å vs. 2.843 Å in the title compound), reflecting bromine’s larger van der Waals radius. Chlorinated derivatives also favor different hydrogen-bonding topologies, often forming dimers rather than chains.

Impact of Substituent Position

The absence of literature on 5-bromo-2H-1,3-oxazine-2,6(3H)-dione suggests synthetic challenges in accessing this regioisomer. Molecular modeling predicts severe steric clashes between the bromine and adjacent carbonyl groups, potentially destabilizing the oxazine ring. Experimental validation remains pending.

Industrial and Medicinal Applications

Precursor to 1-Aza-1,3-Butadienes

The title compound serves as a linchpin in synthesizing 1-aza-1,3-butadienes, valuable intermediates for bioactive heterocycles. Its electron-deficient oxazine ring facilitates nucleophilic attack at C-6, enabling diversification into antitumor and antimicrobial agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming oxazine dione derivatives with higher oxidation states.

Reduction: Reduction reactions can lead to the formation of reduced oxazine dione derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized oxazine dione derivatives.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development.

Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,3-Oxazine-2,6(3H)-dione, 5-bromo- involves its interaction with molecular targets such as enzymes or receptors. The bromine atom may play a crucial role in enhancing the compound’s reactivity and binding affinity to these targets, thereby modulating biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted 2H-1,3-Oxazine-2,6-diones

Substituents on the oxazine ring significantly alter chemical and biological behavior:

Key Observations :

Heterocyclic Analogs with Modified Cores

Thiazine-diones (e.g., 5-Acetyl-4-hydroxy-2H-1,3-thiazin-2,6(3H)-dione)

- Core Modification : Sulfur replaces oxygen in the heterocycle ().

- The 4-hydroxy and 5-acetyl substituents improve solubility but reduce metabolic stability compared to the brominated oxazine-dione.

Quinazolin-2,4-(1H,3H)-diones

Functional Group Comparisons: Bromine vs. Other Substituents

- Bromine vs. Chlorine : Bromine’s higher polarizability may improve van der Waals interactions in target binding, as seen in benzoxazole derivatives ().

- Bromine vs. Methyl/Isopropyl : Alkyl groups (e.g., isopropyl in ) enhance hydrophobicity but lack electron-withdrawing effects, reducing electrophilic reactivity.

Spectroscopic Data :

- IR/NMR : Bromine’s presence in 5-bromo-oxazine-dione is confirmed by C-Br stretches (~550 cm⁻¹ in IR) and deshielded protons in NMR (cf. benzoxazole analog in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-2H-1,3-oxazine-2,6(3H)-dione, and how can purity be validated?

- Methodological Answer : Synthesis typically involves bromination of the parent oxazine scaffold under controlled conditions (e.g., using N-bromosuccinimide in anhydrous DMF). Purity validation requires multi-technique characterization:

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and bromine integration.

- HPLC-MS to assess purity and rule out side products.

- Elemental analysis for empirical formula verification.

- X-ray crystallography (if crystalline) for structural confirmation .

Q. How can researchers design experiments to evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Use a factorial design to systematically test stability:

- Independent variables : pH (3–9), temperature (25°C–60°C).

- Dependent variables : Degradation rate (monitored via UV-Vis spectroscopy or LC-MS).

- Control groups : Include inert atmosphere (N₂) to isolate oxidative degradation pathways.

- Statistical analysis : ANOVA to identify significant degradation factors .

Q. What spectroscopic techniques are most effective for distinguishing 5-bromo substitution in the oxazine ring from other halogenated analogs?

- Methodological Answer :

- ¹H NMR : Bromine’s inductive effect deshields adjacent protons, causing distinct downfield shifts.

- IR spectroscopy : C-Br stretching vibrations (~550–600 cm⁻¹) provide diagnostic peaks.

- XPS (X-ray photoelectron spectroscopy) : Br 3d binding energy (~70 eV) confirms bromine presence .

Advanced Research Questions

Q. How can computational models (e.g., DFT) predict the reactivity of 5-bromo-2H-1,3-oxazine-2,6(3H)-dione in nucleophilic substitution reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate LUMO energy to identify reactive sites for nucleophilic attack.

- Transition state modeling : Simulate SN2 pathways to predict regioselectivity.

- Solvent effects : Include implicit solvent models (e.g., PCM) to assess solvolysis kinetics.

- Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow techniques) .

Q. What experimental strategies reconcile contradictions in reported catalytic activities of this compound in enzyme inhibition studies?

- Methodological Answer :

- Systematic replication : Repeat studies under standardized conditions (buffer, enzyme source, substrate concentration).

- Meta-analysis : Pool data from multiple studies to identify confounding variables (e.g., assay temperature, enzyme isoforms).

- Isothermal titration calorimetry (ITC) : Directly measure binding thermodynamics to rule out assay-specific artifacts .

Q. How can AI-driven platforms (e.g., COMSOL Multiphysics) optimize large-scale synthesis protocols for this compound?

- Methodological Answer :

- Parameter optimization : Train neural networks on reaction yield data (temperature, solvent ratio, catalyst loading).

- Process simulation : Model heat/mass transfer in flow reactors to minimize side reactions.

- Real-time adjustment : Integrate AI with inline analytics (e.g., Raman spectroscopy) for adaptive process control .

Q. What interdisciplinary approaches link the compound’s electronic properties to its biological activity (e.g., protease inhibition)?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.